Ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzenesulfonyl group, and the attachment of the dichlorophenyl moiety. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving diamines and suitable electrophiles.
Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Attachment of the Dichlorophenyl Moiety: This can be done through nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl and dichlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, while the dichlorophenyl moiety can enhance binding affinity and specificity. The piperazine ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate
- Ethyl 4-[2-[benzenesulfonyl-[(2,4-dimethoxyphenyl)methyl]amino]acetyl]piperazine-1-carboxylate
- Ethyl 4-[2-[benzenesulfonyl-[(2,4-difluorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate
Uniqueness
This compound is unique due to the presence of the dichlorophenyl moiety, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O5S/c1-2-32-22(29)26-12-10-25(11-13-26)21(28)16-27(15-17-8-9-18(23)14-20(17)24)33(30,31)19-6-4-3-5-7-19/h3-9,14H,2,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMGBEZEYMFWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.